molecular formula C8H9BrN2O2 B13584400 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid CAS No. 32918-50-6

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid

Cat. No.: B13584400
CAS No.: 32918-50-6
M. Wt: 245.07 g/mol
InChI Key: CCVXIWMDCITFKM-UHFFFAOYSA-N
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Description

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of alanine, where the amino group is attached to the second carbon, and a bromopyridine moiety is attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid typically involves the bromination of 2-aminopyridine followed by a coupling reaction with an appropriate alanine derivative. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like crystallization and chromatography ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(6-bromopyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The amino and carboxyl groups allow the compound to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid
  • 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
  • 3-(6-Bromopyridin-2-yl)amino)propanoic acid

Uniqueness

2-Amino-3-(6-bromopyridin-2-yl)propanoic acid is unique due to the position of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

Properties

CAS No.

32918-50-6

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

2-amino-3-(6-bromopyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-7-3-1-2-5(11-7)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)

InChI Key

CCVXIWMDCITFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CC(C(=O)O)N

Origin of Product

United States

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